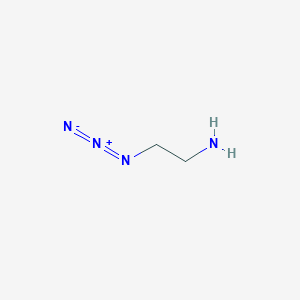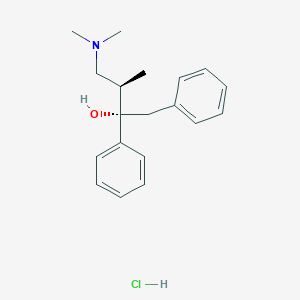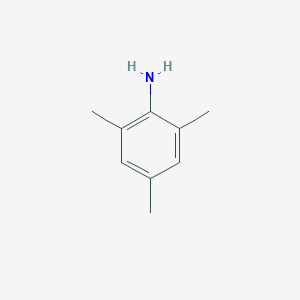
2-phenylacetic acid
Übersicht
Beschreibung
2-phenylacetic acid is a labeled isotopic compound of phenylacetic acid, where the carbon atoms at positions 1 and 2 are replaced with carbon-13 isotopes. This compound is primarily used in research to trace and study metabolic pathways due to its isotopic labeling. The molecular formula of phenylacetic acid-1,2-13C2 is C6H513CH213CO2H, and it has a molecular weight of 138.13 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-phenylacetic acid can be synthesized through the hydrolysis of benzyl cyanide-1,2-13C2. The process involves mixing benzyl cyanide-1,2-13C2 with water and sulfuric acid, followed by heating under reflux conditions. The reaction mixture is then cooled, and the phenylacetic acid-1,2-13C2 is isolated by filtration and purification .
Industrial Production Methods: Industrial production of phenylacetic acid-1,2-13C2 follows similar synthetic routes but on a larger scale. The use of isotopically labeled starting materials, such as benzyl cyanide-1,2-13C2, is essential. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenylacetaldehyde-1,2-13C2 and further to phenylacetic acid-1,2-13C2.
Reduction: Reduction of phenylacetic acid-1,2-13C2 can yield phenylacetaldehyde-1,2-13C2.
Substitution: Halogenation reactions can introduce halogen atoms into the phenyl ring, forming chloro- or bromo-phenylacetic acid-1,2-13C2.
Common Reagents and Conditions:
Oxidation: Copper (II) hydroxide is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.
Substitution: Halogenation reactions typically use halogen gases or halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Phenylacetaldehyde-1,2-13C2, phenylacetic acid-1,2-13C2.
Reduction: Phenylacetaldehyde-1,2-13C2.
Substitution: Chloro-phenylacetic acid-1,2-13C2, bromo-phenylacetic acid-1,2-13C2.
Wissenschaftliche Forschungsanwendungen
2-phenylacetic acid is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and biochemical processes. Some key applications include:
Wirkmechanismus
The mechanism of action of phenylacetic acid-1,2-13C2 involves its incorporation into metabolic pathways where it undergoes various biochemical transformations. The labeled carbon atoms allow researchers to track its movement and conversion within the system. The primary molecular targets and pathways include:
Metabolic Pathways: 2-phenylacetic acid is metabolized by enzymes such as monoamine oxidase and aldehyde dehydrogenase, leading to the formation of phenylacetaldehyde-1,2-13C2 and phenylacetic acid-1,2-13C2.
Biochemical Transformations: The compound undergoes oxidation, reduction, and substitution reactions, providing insights into the metabolic fate of phenylacetic acid derivatives.
Vergleich Mit ähnlichen Verbindungen
2-phenylacetic acid can be compared with other isotopically labeled compounds and similar phenylacetic acid derivatives:
Phenylacetic Acid: The non-labeled counterpart, used in similar applications but without the ability to trace metabolic pathways.
Phenylacetaldehyde-1,2-13C2: An intermediate in the oxidation of phenylacetic acid-1,2-13C2, used in studies of aldehyde metabolism.
Chloro-phenylacetic Acid-1,2-13C2: A halogenated derivative used in studies of substitution reactions and their effects on metabolic pathways.
This compound stands out due to its isotopic labeling, which provides unique advantages in tracing and studying complex biochemical processes.
Eigenschaften
IUPAC Name |
2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i6+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJVXDMOQOGPHL-ANVYNZRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13CH2][13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480053 | |
| Record name | Phenylacetic acid-1,2-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68661-16-5 | |
| Record name | Phenylacetic acid-1,2-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 68661-16-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




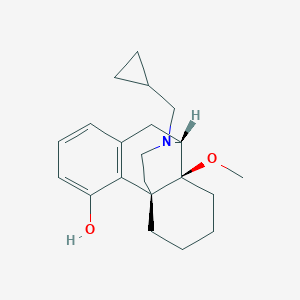



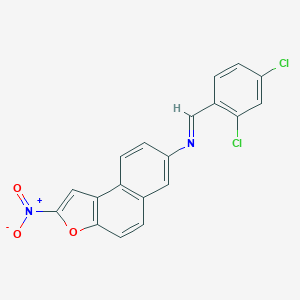

![(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-19-oxapentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),9,13,15,17-hexaene-4,12-dione](/img/structure/B148785.png)
